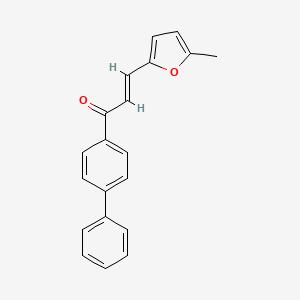
(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16O2 and its molecular weight is 288.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated ketone structure. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this specific chalcone derivative through a review of existing literature and data.
Chemical Structure
The molecular formula of this compound is C18H16O, with a molecular weight of approximately 252.32 g/mol. The compound features a 5-methylfuran moiety and a 4-phenylphenyl group, which are believed to contribute to its biological efficacy.
Anticancer Properties
Chalcones have been extensively studied for their potential anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study conducted on human breast cancer cells demonstrated that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.0 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH | 25.0 | |
| ABTS | 20.0 |
The biological activity of this chalcone is attributed to several mechanisms:
- Michael Addition: The α,β-unsaturated carbonyl group can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Modulation of Signaling Pathways: Chalcones can influence various signaling pathways involved in cell growth and apoptosis, such as the NF-kB and MAPK pathways.
- Interaction with DNA: Some studies suggest that chalcones can intercalate into DNA, leading to disruption of replication processes in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells: In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 cells .
- Antioxidant Assessment in Animal Models: In vivo studies demonstrated that administration of the compound significantly reduced oxidative stress markers in rats subjected to induced oxidative damage.
Propriétés
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-7-12-19(22-15)13-14-20(21)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGDQLNRKNKOB-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













